molecular formula C18H16O6 B13133711 7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione CAS No. 675129-37-0

7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione

Cat. No.: B13133711
CAS No.: 675129-37-0
M. Wt: 328.3 g/mol
InChI Key: QFHZGHHRWYACFG-UHFFFAOYSA-N
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Description

7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione is a chemical compound with the molecular formula C18H16O6 and a molecular weight of 328.316 g/mol This compound is known for its unique structure, which includes multiple methoxy groups and a hydroxy group attached to an anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione can be achieved through several methods. One common approach involves the methylation of 7-hydroxy-1,2,8-trimethoxyanthracene-9,10-dione using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources, such as plant seeds, followed by purification through crystallization and drying . Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The anthracene-9,10-dione core can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides (e.g., methyl iodide) and bases (e.g., potassium carbonate) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinones, dihydro derivatives, and substituted anthracene derivatives .

Scientific Research Applications

7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. For example, it acts as a selective inhibitor of human monoamine oxidase-A (hMAO-A), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in conditions like depression and anxiety.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione: (Obtusin)

  • 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Uniqueness

7-Hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern on the anthracene-9,10-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

675129-37-0

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

7-hydroxy-1,2,8-trimethoxy-3-methylanthracene-9,10-dione

InChI

InChI=1S/C18H16O6/c1-8-7-10-13(18(24-4)16(8)22-2)15(21)12-9(14(10)20)5-6-11(19)17(12)23-3/h5-7,19H,1-4H3

InChI Key

QFHZGHHRWYACFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C=CC(=C3OC)O

Origin of Product

United States

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